molecular formula C14H11N5 B2761752 1-(1H-benzimidazol-1-ylmethyl)-1H-1,2,3-benzotriazole CAS No. 124337-36-6

1-(1H-benzimidazol-1-ylmethyl)-1H-1,2,3-benzotriazole

Cat. No. B2761752
CAS RN: 124337-36-6
M. Wt: 249.277
InChI Key: ADSRABCOOMJJBA-UHFFFAOYSA-N
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Description

“1-(1H-benzimidazol-1-ylmethyl)-1H-1,2,3-benzotriazole” is a chemical compound with the linear formula C15H12N4. It has a molecular weight of 248.29 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “1-(1H-benzimidazol-1-ylmethyl)-1H-1,2,3-benzotriazole” has been investigated using the B3LYP/6-311++G (d,p) basis set . Theoretical and actual NMR chemical shifts were found to be quite similar . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .

Future Directions

The future directions for research on “1-(1H-benzimidazol-1-ylmethyl)-1H-1,2,3-benzotriazole” could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand its safety and hazards. The compound’s chemically reactive MEP surface suggests potential for drug action , which could be an interesting area for future exploration.

properties

IUPAC Name

1-(benzimidazol-1-ylmethyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5/c1-3-7-13-11(5-1)15-9-18(13)10-19-14-8-4-2-6-12(14)16-17-19/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSRABCOOMJJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-benzimidazol-1-ylmethyl)-1H-1,2,3-benzotriazole

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